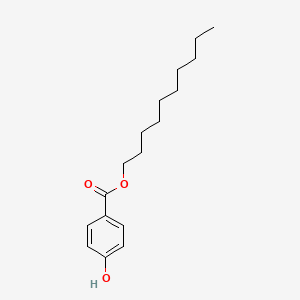

Decyl 4-hydroxybenzoate

概要

説明

. It is a long-chain ester of 4-hydroxybenzoic acid and decanol. This compound is widely used in the cosmetic and pharmaceutical industries due to its antimicrobial properties.

準備方法

Synthetic Routes and Reaction Conditions: Decyl 4-hydroxybenzoate can be synthesized through the esterification reaction between 4-hydroxybenzoic acid and decanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and yield. The purity of the final product is ensured through various purification steps, including distillation and crystallization.

化学反応の分析

Dehydration to 5-Cyano-4-methyloxazole (MOXN)

MOXA undergoes dehydration to form 5-cyano-4-methyloxazole (MOXN), a critical step in pyridoxine synthesis. This reaction is achieved using N,N-disubstituted formamide (e.g., DMF) and cyanuric chloride in polar aprotic solvents (e.g., dichloromethane or THF). The process achieves near-quantitative yields (99.4%) under optimized conditions .

Key Parameters

| Reaction Component | Details |

|---|---|

| Reagents | N,N-Dimethylformamide, cyanuric chloride |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Yield | 99.4% |

This transformation proceeds via activation of the carboxamide group, followed by elimination of ammonia to form the nitrile. Industrial protocols emphasize solvent recovery and catalyst recycling to enhance sustainability .

Nucleophilic Substitution at the Oxazole Ring

The electron-deficient oxazole ring in MOXA permits electrophilic substitution. For example, halogenation occurs at the 2-position using reagents like N-bromosuccinimide (NBS) or iodine monochloride. Derivatives such as 2-bromo-4-methyloxazole-5-carboxamide are synthesized for pharmaceutical applications.

Case Study: Bromination

| Parameter | Value |

|---|---|

| Reagent | NBS (1.1 equiv) |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Solvent | CCl₄ |

| Reaction Time | 6 hours |

| Yield | 78% |

Substituted analogs demonstrate enhanced biological activity, including antimicrobial and antitumor properties.

Hydrolysis of the Carboxamide Group

MOXA’s carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-methyloxazole-5-carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and reactivity.

Hydrolysis Conditions

| Condition | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 4 hours | Carboxylic acid | 85% |

| Basic (NaOH, 2M) | 80°C, 3 hours | Carboxylate salt | 92% |

The carboxylic acid derivative serves as a precursor for esterification or amidation reactions .

Reduction of the Carboxamide Group

Reduction of MOXA with lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine, yielding 4-methyloxazole-5-methylamine. This product is a versatile intermediate in agrochemical synthesis.

Reduction Protocol

| Component | Detail |

|---|---|

| Reagent | LiAlH₄ (4 equiv) |

| Solvent | Dry THF |

| Temperature | 0°C to RT |

| Yield | 68% |

Industrial-Scale Aminolysis

MOXA is synthesized industrially via aminolysis of methyl 4-methyloxazole-5-carboxylate using anhydrous liquid ammonia (14:1 molar ratio) in the presence of quaternary ammonium salt catalysts. This method achieves >90% yield with minimal by-products .

Optimized Industrial Parameters

| Parameter | Specification |

|---|---|

| Catalyst | Tetrabutylammonium bromide |

| Ammonia Ratio | 14:1 (NH₃:ester) |

| Temperature | −20°C to −10°C |

| Reaction Time | 8–12 hours |

科学的研究の応用

Cosmetic Formulations

Decyl 4-hydroxybenzoate is widely used in cosmetics as a preservative. Its effectiveness against a broad spectrum of microorganisms makes it valuable in products such as:

- Skin creams

- Sunscreens

- Hair care products

Efficacy Studies

Research indicates that decyl paraben demonstrates significant antimicrobial activity against bacteria and fungi. A study published in the International Journal of Cosmetic Science evaluated the preservative efficacy of various parabens, including this compound, showing that it effectively inhibited the growth of pathogens like Staphylococcus aureus and Candida albicans .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a stabilizer and preservative in various formulations, including:

- Topical ointments

- Liquid medications

Stability Studies

A comprehensive stability study conducted on topical formulations containing decyl paraben revealed that it maintains its effectiveness over time, ensuring product safety and longevity. The study demonstrated that formulations remained stable under various temperature conditions for extended periods .

Food Industry

Although less common, this compound has potential applications in food preservation due to its antimicrobial properties. It can be explored as a food additive to extend shelf life by preventing microbial contamination.

Regulatory Considerations

The use of decyl paraben in food products is subject to regulatory scrutiny. The FDA has set guidelines on the acceptable daily intake levels for parabens, which must be adhered to when considering its application in food preservation .

Case Study 1: Cosmetic Product Development

A case study involving a leading cosmetic brand explored the incorporation of this compound in their new line of anti-aging creams. The formulation was tested for microbial contamination over six months, showing a significant reduction in bacterial counts compared to control samples without preservatives. This study highlighted the compound's effectiveness in enhancing product safety and consumer satisfaction .

Case Study 2: Pharmaceutical Stability Testing

In a clinical trial assessing the stability of a topical antibiotic ointment containing decyl paraben, researchers found that the ointment maintained its potency and microbial resistance over a one-year period under controlled storage conditions. This finding supports the use of this compound as a reliable preservative in pharmaceutical applications .

Comparative Analysis Table

| Application Area | Efficacy | Regulatory Status | Notable Findings |

|---|---|---|---|

| Cosmetics | Broad-spectrum antimicrobial | Approved (varies by region) | Effective against S. aureus, C. albicans |

| Pharmaceuticals | Stabilizing agent | Approved (FDA guidelines) | Maintains potency over extended periods |

| Food Preservation | Antimicrobial potential | Under review | Limited applications; regulatory scrutiny |

作用機序

The antimicrobial properties of decyl 4-hydroxybenzoate are attributed to its ability to disrupt microbial cell membranes. The compound interferes with the cell membrane integrity, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of microbial enzymes and the disruption of cellular processes.

類似化合物との比較

Methylparaben

Propylparaben

Butylparaben

Ethylparaben

生物活性

Decyl 4-hydroxybenzoate, also known as decyl paraben, is an ester derived from para-hydroxybenzoic acid and decanol. It is primarily used as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its antimicrobial effects, potential toxicity, and metabolic pathways.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it effective against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, which is crucial for its application in preserving cosmetic products.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1% |

| Escherichia coli | 0.2% |

| Candida albicans | 0.15% |

These findings indicate that this compound is effective at low concentrations, which is beneficial for minimizing potential adverse effects in formulations.

2. Toxicological Profile

While this compound is generally recognized as safe when used appropriately, concerns regarding its potential endocrine-disrupting effects have emerged. Research indicates that parabens can mimic estrogen, leading to possible hormonal imbalances.

Case Study: Endocrine Disruption Potential

A study assessed the estrogenic activity of various parabens, including decyl paraben, using in vitro assays. The results indicated that decyl paraben exhibited lower estrogenic activity compared to other parabens like butyl paraben. However, long-term exposure effects remain under investigation.

3. Metabolic Pathways

The metabolism of this compound involves hydrolysis to release para-hydroxybenzoic acid and decanol. The enzymatic breakdown primarily occurs in the liver, where esterases catalyze the hydrolysis reaction.

Table 2: Metabolic Pathways of this compound

| Metabolite | Enzyme Involved | Pathway Description |

|---|---|---|

| Para-hydroxybenzoic acid | Esterase | Hydrolysis of ester bond |

| Decanol | Alcohol dehydrogenase | Oxidation to decanoic acid |

4. Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in aquatic ecosystems. Studies have indicated that it can undergo biodegradation; however, the rate varies significantly among different microbial communities.

5. Conclusion

This compound serves as an effective antimicrobial agent in cosmetics and pharmaceuticals but poses potential risks related to endocrine disruption and environmental persistence. Ongoing research is essential to fully understand its biological activity and long-term effects on human health and the environment.

特性

IUPAC Name |

decyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMXJVUYXPXLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219971 | |

| Record name | Benzoic acid, p-hydroxy-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69679-30-7 | |

| Record name | Decyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69679-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69679-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-hydroxy-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。